Boc-Leu-Pro-OH
Overview
Description
Boc-Leu-Pro-OH, also known as BOC-L-LEUCYL PROLINE or Boc-L-Leu-L-Pro-OH, is a chemical compound with the molecular formula C16H28N2O5 . It has a molecular weight of 328.40 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of a similar compound, a naturally occurring tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl), has been achieved using a solution-phase technique via coupling of dipeptide segments Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe . Another synthesis method involves the use of THF (Tetrahydrofuran) and MeOH (Methanol) along with LiOH.H2O (Lithium Hydroxide Monohydrate) in a reaction mixture .Molecular Structure Analysis
The InChI Key for Boc-Leu-Pro-OH is IWCSBUBELIDSKW-RYUDHWBXSA-N . The Canonical SMILES string is CC©CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC©©C .Scientific Research Applications
Synthesis of Polypeptides : The compound has been utilized in the synthesis of sequential polypeptides, demonstrating its effectiveness in peptide chain elongation and solubility enhancement in organic solvents. This application is crucial for the synthesis of large peptides and proteins (Narita et al., 1984).
Peptide Enolates and Alkylation : Boc-Leu-Pro-OH and similar compounds have been used in studies focusing on the alkylation of glycine residues in peptides. This research highlights the potential for creating diverse peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).
Tertiary Peptide Bond-Containing Polypeptides : Research into oligo(Leu)s containing Pro residues, including Boc-Leu-Pro-OH, has contributed to understanding the effects of these residues on peptide solubility and conformation, particularly in the context of β-sheet structures and disordered structures in peptides (Narita et al., 2009).
Peptide Hairpin Design : Boc-Leu-Pro-OH has been used in the construction of beta-hairpin structures in peptides, aiding in understanding peptide folding and stability, which is essential for protein engineering and design (Rai et al., 2006).
Effect of Chiral Centers on Peptide Conformations : Studies involving cyclopeptides containing Boc-Leu-Pro-OH have demonstrated the significant impact of stereochemistry on peptide properties, which has implications for the rational design of peptides for biological and chemical applications (Li et al., 2013).
Poly(l-lysine) Dendrimers and Gene Delivery : Boc-Leu-Pro-OH and its derivatives have been investigated for their potential in enhancing gene transfection efficiency, particularly in the context of poly(l-lysine) dendrimers used as nonviral gene vectors (Zhang et al., 2012).
Chemotactic Peptide Synthesis : The compound has also been employed in the synthesis of chemotactic peptides, contributing to the understanding of peptide-induced immune responses and their potential therapeutic applications (Muthukumaraswamy & Freer, 1988).
Conformational Studies of Sequential Peptides : Research has been conducted on the conformational properties of peptides containing Boc-Leu-Pro-OH, providing insights into the structures and dynamics of peptide chains in solution (Narita et al., 2009).
Peptide Bond Synthesis : Environmentally friendly methods for peptide bond synthesis involving Boc-Leu-Pro-OH have been explored, highlighting the potential for more sustainable and efficient peptide production (Bonnamour et al., 2013).
Anti-Hepatic Cancer Activity : A study on the synthesis and distribution of a compound containing Boc-Leu-Pro-OH showed significant activity against hepatic cancer, underscoring the potential for peptide-based therapeutics in oncology (Ding et al., 2004).
Safety And Hazards
In case of exposure, it is advised to move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSBUBELIDSKW-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365179 | |
Record name | Boc-Leu-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-Pro-OH | |
CAS RN |
64205-66-9 | |
Record name | Boc-Leu-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.